

Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Nitro-4-(1H-pyrrol-1-yl)phenol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the target compound, **3-Nitro-4-(1H-pyrrol-1-yl)phenol**. This document provides plausible synthetic pathways, detailed experimental protocols, and expected characterization data. The information is intended for an audience with a background in organic chemistry.

Overview of Synthetic Strategies

The synthesis of **3-Nitro-4-(1H-pyrrol-1-yl)phenol** can be approached through two primary synthetic routes:

- Route A: Electrophilic Nitration of 4-(1H-pyrrol-1-yl)phenol. This approach involves the direct
 nitration of the precursor 4-(1H-pyrrol-1-yl)phenol. The hydroxyl group is a strongly
 activating, ortho-, para-directing group, while the pyrrole substituent is also activating.
 Regioselectivity will be a key consideration in this synthesis.
- Route B: Nucleophilic Aromatic Substitution (SNAc). This strategy employs a 4-halo-3nitrophenol as the starting material, which undergoes a nucleophilic aromatic substitution reaction with pyrrole or a pyrrole salt. The nitro group strongly activates the halogen at the para position for substitution.

Experimental Protocols



Route A: Electrophilic Nitration of 4-(1H-pyrrol-1-yl)phenol

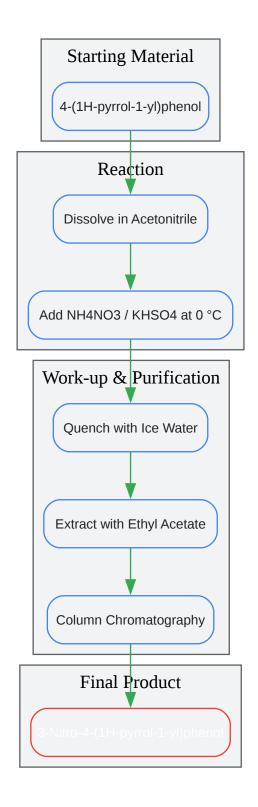
This protocol is based on established methods for the regioselective nitration of phenolic compounds.[1][2]

Experimental Procedure:

- Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(1H-pyrrol-1-yl)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.
- Preparation of Nitrating Agent: In a separate flask, prepare a nitrating solution. A mild nitrating agent is recommended to control regioselectivity and prevent over-nitration. A mixture of ammonium nitrate (2.0 eq) and potassium bisulfate (0.05 eq) in acetonitrile is a suitable option.[1]
- Nitration Reaction: Add the nitrating solution dropwise to the cooled solution of 4-(1H-pyrrol-1-yl)phenol over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate **3-Nitro-4-(1H-pyrrol-1-yl)phenol**.

DOT Diagram: Synthesis Workflow for Route A





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Caption: Workflow for the synthesis of **3-Nitro-4-(1H-pyrrol-1-yl)phenol** via electrophilic nitration.



Route B: Nucleophilic Aromatic Substitution

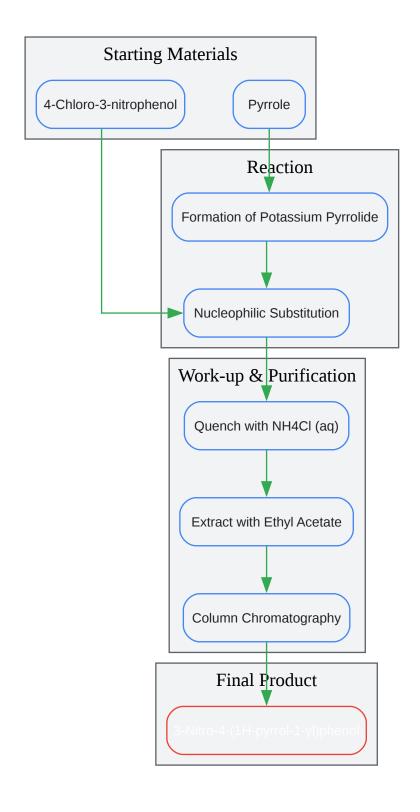
This protocol is based on general principles of nucleophilic aromatic substitution on activated aryl halides.

Experimental Procedure:

- Preparation of Pyrrolide Anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add dry tetrahydrofuran (THF). Add potassium hydride (1.1 eq) to the THF. Cool the suspension to 0 °C and slowly add a solution of pyrrole (1.0 eq) in dry THF. Stir the mixture at room temperature for 1 hour to form potassium pyrrolide.
- Substitution Reaction: To the freshly prepared potassium pyrrolide solution, add a solution of 4-chloro-3-nitrophenol (1.0 eq) in dry THF dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully
 quench with a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

DOT Diagram: Synthesis Workflow for Route B





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Caption: Workflow for the synthesis of **3-Nitro-4-(1H-pyrrol-1-yl)phenol** via nucleophilic aromatic substitution.



Quantitative Data

As specific experimental data for the synthesis of **3-Nitro-4-(1H-pyrrol-1-yl)phenol** is not readily available in the cited literature, the following table presents expected and target values based on similar reactions.

Parameter	Route A (Nitration)	Route B (SNAr)
Reactants	4-(1H-pyrrol-1-yl)phenol, NH4NO3, KHSO4	4-Chloro-3-nitrophenol, Pyrrole, KH
Solvent	Acetonitrile	Tetrahydrofuran
Temperature	0 °C to rt	Room temperature to reflux
Reaction Time	2-4 hours	6-12 hours
Expected Yield	50-70%	60-80%
Purity (post-purification)	>95%	>95%

Characterization Data

The following table summarizes the expected spectroscopic data for **3-Nitro-4-(1H-pyrrol-1-yl)phenol**, predicted based on the structure and known values for similar compounds.[3]

Technique	Expected Data	
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 10.5-11.5 (s, 1H, -OH), 8.0-8.2 (d, 1H, Ar-H), 7.6-7.8 (dd, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 7.0-7.2 (t, 2H, pyrrole-H), 6.2-6.4 (t, 2H, pyrrole-H)	
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 155-160 (C-OH), 140-145 (C-NO ₂), 130-135 (C-N), 125-130 (Ar-CH), 120-125 (Ar- CH), 115-120 (Ar-CH), 110-115 (pyrrole-CH), 105-110 (pyrrole-CH)	
Mass Spectrometry (ESI-MS)	m/z: 205.06 [M+H]+, 227.04 [M+Na]+	
Melting Point	Not available	



Signaling Pathways and Logical Relationships

While specific signaling pathways involving **3-Nitro-4-(1H-pyrrol-1-yl)phenol** are not extensively documented, nitrophenol derivatives are known to have various biological activities. The logical relationship for its synthesis is a multi-step chemical transformation.

DOT Diagram: General Logical Relationship of Synthesis



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Caption: General logical relationship for the synthesis of the target compound.

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